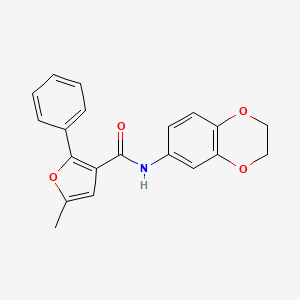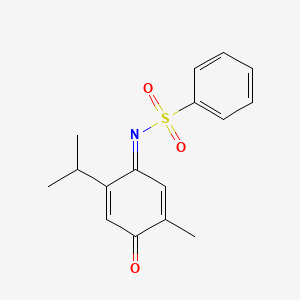![molecular formula C18H18ClNO4 B5784951 methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B5784951.png)
methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate, also known as MCPP, is a chemical compound that is widely used in scientific research. It is a synthetic compound that belongs to the class of phenoxyalkylamines, which are known to have a wide range of biological activities. MCPP is used in various research applications to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mécanisme D'action
The exact mechanism of action of methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate is not fully understood. However, it is believed to work by blocking the beta-adrenergic receptors in the body, which are responsible for regulating various physiological processes, including heart rate, blood pressure, and respiratory rate. By blocking these receptors, this compound is believed to reduce the activity of the sympathetic nervous system, which can lead to a decrease in blood pressure and heart rate.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure and heart rate in animal studies, suggesting that it may have potential therapeutic benefits in the treatment of hypertension and heart failure. This compound has also been shown to have anti-inflammatory and anti-arrhythmic effects, which may make it useful in the treatment of various inflammatory and arrhythmic conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate in lab experiments is its wide range of biological activities. It has been shown to have antihypertensive, anti-inflammatory, and anti-arrhythmic effects, making it useful in the study of various diseases and conditions. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic in high doses, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate. One potential direction is the development of new drugs based on the structure of this compound. It has been shown to have a wide range of biological activities, making it a promising candidate for drug development. Another potential direction is the study of this compound's potential use in the treatment of various diseases, including hypertension, heart failure, and arrhythmias. Further research is needed to fully understand the mechanism of action and potential therapeutic benefits of this compound.
Méthodes De Synthèse
The synthesis of methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate involves the reaction of 4-chlorophenol with 2-methyl-2-bromo-propanoic acid in the presence of a base to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzoic acid in the presence of a base and a coupling agent to form this compound.
Applications De Recherche Scientifique
Methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate is widely used in scientific research to study its mechanism of action and potential therapeutic benefits. It has been shown to have a wide range of biological activities, including antihypertensive, anti-inflammatory, and anti-arrhythmic effects. This compound has also been studied for its potential use in the treatment of various diseases, including hypertension, heart failure, and arrhythmias.
Propriétés
IUPAC Name |
methyl 4-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,24-15-10-6-13(19)7-11-15)17(22)20-14-8-4-12(5-9-14)16(21)23-3/h4-11H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZDWRGTXDDJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)

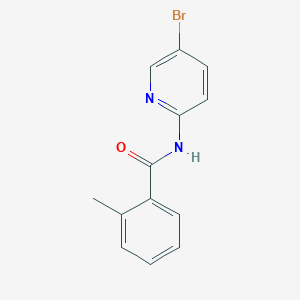
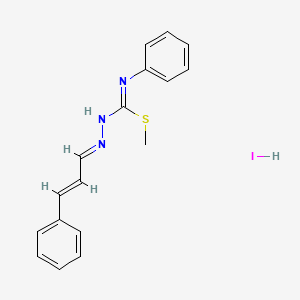
![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
![1,3-benzodioxole-5-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5784885.png)

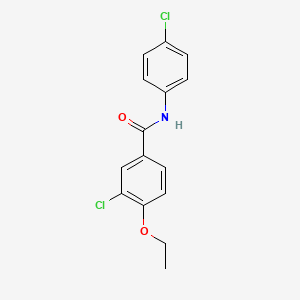
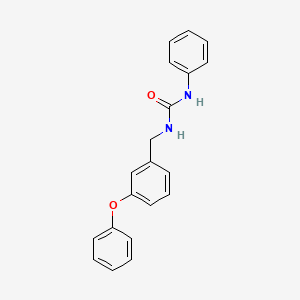
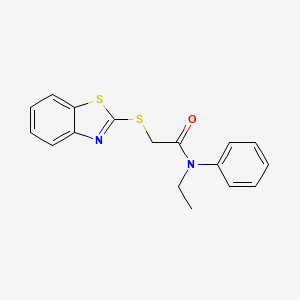
![4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5784928.png)
